[(Z)-but-1-enyl]benzene
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Overview
Description
[(Z)-but-1-enyl]benzene: is an organic compound with the molecular formula C10H12. It is an alkene with a phenyl group attached to the first carbon of the butene chain. The (Z) configuration indicates that the highest priority substituents on each carbon of the double bond are on the same side, giving it a specific geometric structure.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize [(Z)-but-1-enyl]benzene involves the reaction of phenylmagnesium bromide with 1-bromo-1-butene under controlled conditions. This reaction typically requires anhydrous conditions and a suitable solvent like diethyl ether.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with benzaldehyde to form this compound. This reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard or Wittig reactions, optimized for yield and purity. The choice of method depends on factors like cost, availability of reagents, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [(Z)-but-1-enyl]benzene can undergo oxidation reactions to form phenylbutanone or other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield phenylbutane. Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring. Halogenation using bromine or chlorination can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products:
Oxidation: Phenylbutanone.
Reduction: Phenylbutane.
Substitution: Brominated or chlorinated derivatives of this compound.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [(Z)-but-1-enyl]benzene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Polymer Production: It is used in the production of specialty polymers and resins, contributing to materials with unique properties.
Mechanism of Action
The mechanism of action of [(Z)-but-1-enyl]benzene in chemical reactions involves the interaction of its double bond and phenyl group with various reagents. The double bond can participate in addition reactions, while the phenyl group can undergo electrophilic substitution. The specific pathways depend on the nature of the reagents and reaction conditions.
Comparison with Similar Compounds
(E)-1-Phenyl-1-butene: The (E) isomer has the highest priority substituents on opposite sides of the double bond, leading to different chemical properties and reactivity.
Styrene: Another phenyl-substituted alkene, but with a shorter ethylene chain.
1-Phenyl-2-butene: A positional isomer with the phenyl group attached to the second carbon of the butene chain.
Uniqueness:
Geometric Configuration: The (Z) configuration of [(Z)-but-1-enyl]benzene gives it unique steric and electronic properties compared to its (E) isomer.
Reactivity: The specific placement of the phenyl group and double bond influences its reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
1560-09-4 |
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Molecular Formula |
C10H12 |
Molecular Weight |
132.2 g/mol |
IUPAC Name |
[(Z)-but-1-enyl]benzene |
InChI |
InChI=1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h3-9H,2H2,1H3/b7-3- |
InChI Key |
MPMBRWOOISTHJV-CLTKARDFSA-N |
Isomeric SMILES |
CC/C=C\C1=CC=CC=C1 |
SMILES |
CCC=CC1=CC=CC=C1 |
Canonical SMILES |
CCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
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